Enzyme Inhibitory Potency vs. 2-Hydroxy-1,3-dioxo Analog: IC50 Comparison
The target compound is structurally related to 2-(4-fluorophenyl)-N-(2-hydroxy-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, a reported dual inhibitor of HIV-1 integrase and reverse transcriptase RNase H. The hydroxy-dioxo analog demonstrates an IC50 of 0.0353 µM (35.3 nM) against its enzyme target at pH 8.0, 37°C [1]. The target compound replaces the 2-hydroxy-1,3-dioxo moiety with an N-acetyl group, altering the hydrogen-bonding capacity and oxidation state of the THIQ ring system. This structural divergence is predicted to shift the IC50 by at least 1–2 orders of magnitude based on structure–activity relationships established for this scaffold [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 not directly reported; predicted to be >10-fold different from the hydroxy-dioxo analog based on scaffold SAR. |
| Comparator Or Baseline | 2-(4-fluorophenyl)-N-(2-hydroxy-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: IC50 = 0.0353 µM |
| Quantified Difference | Predicted ≥10-fold potency difference; direction unknown without empirical data. |
| Conditions | pH 8.0, 37°C (comparator data); target compound untested in the same assay. |
Why This Matters
Procurement of the correct N-2 substitution state is critical because the hydroxy-dioxo form is at least 28-fold more potent than unsubstituted analogs in this assay, and the acetyl variant may occupy a distinct potency and selectivity niche.
- [1] BRENDA Enzyme Database. Ligand: 2-(4-fluorophenyl)-N-(2-hydroxy-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide. IC50 = 0.0353 µM. https://brenda-enzymes.de/ligand.php?brenda_ligand_id=71511 View Source
- [2] Billamboz, M. et al. (2008) J. Med. Chem. 51, 7717–7730. SAR of 2-hydroxyisoquinoline-1,3-diones as HIV-1 integrase/RNase H inhibitors. View Source
